1-ethyl-3-isocyanato-1H-indole

Übersicht

Beschreibung

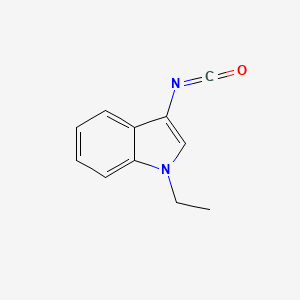

1-ethyl-3-isocyanato-1H-indole is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

1-Ethyl-3-isocyanato-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many bioactive compounds and has been found to bind with high affinity to various targets . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, potentially including this compound, may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they may impact a variety of biochemical pathways . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect viral replication pathways.

Result of Action

Given the broad biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels, potentially including antiviral, anti-inflammatory, and anticancer effects.

Biochemische Analyse

Biochemical Properties

1-ethyl-3-isocyanato-1H-indole plays a crucial role in biochemical reactions due to its reactive isocyanate group. This compound can interact with various enzymes, proteins, and other biomolecules through covalent bonding. The isocyanate group can react with nucleophilic amino acids such as lysine, cysteine, and serine residues in proteins, leading to the formation of stable urea or thiourea linkages. These interactions can result in the modification of enzyme activity, protein function, and cellular signaling pathways. For example, this compound may inhibit the activity of enzymes involved in metabolic pathways by covalently modifying their active sites .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The covalent modification of proteins by this compound can lead to changes in protein function and stability, which in turn can affect cellular processes such as cell proliferation, apoptosis, and differentiation. Additionally, this compound may impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to alterations in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reactive isocyanate group, which can form covalent bonds with nucleophilic amino acids in proteins. This covalent modification can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. For example, the covalent modification of an enzyme’s active site by this compound can lead to the inhibition of its catalytic activity, thereby affecting the overall metabolic pathway. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 1-ethyl-3-amino-1H-indole and carbon dioxide. The degradation of this compound can result in a decrease in its biological activity over time. Long-term studies have shown that the effects of this compound on cellular function can persist for several days, but the compound’s activity gradually diminishes as it degrades .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. It is important to determine the optimal dosage of this compound to achieve the desired biological effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes in metabolic pathways, leading to alterations in metabolite levels and metabolic flux. For example, this compound can inhibit enzymes involved in glycolysis, the tricarboxylic acid cycle, and amino acid metabolism, resulting in changes in energy production and biosynthetic processes. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, this compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells. The localization and accumulation of this compound can vary depending on the cell type and the presence of specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific proteins and exert its biological effects. The subcellular localization of this compound can also affect its stability and degradation, as different cellular compartments have distinct environments and enzymatic activities .

Biologische Aktivität

1-Ethyl-3-isocyanato-1H-indole is a compound characterized by its unique structure, which includes an isocyanate functional group attached to an indole moiety. This structural configuration grants it significant potential for various biological activities and applications in medicinal chemistry. The biological activity of compounds containing isocyanate groups has been widely studied, particularly for their pharmacological properties.

The molecular formula of this compound is . The presence of the isocyanate group (-N=C=O) allows the compound to participate in nucleophilic reactions, making it a valuable intermediate in synthetic organic chemistry. The ethyl substitution at the indole position may also influence its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Compounds with isocyanate groups have shown potential antibacterial and antifungal properties. For instance, similar indole derivatives have been reported to exhibit activity against various bacterial strains, including Bacillus subtilis and Escherichia coli .

- Cytotoxicity : Studies on indole alkaloids suggest that they may possess cytotoxic effects against cancer cell lines. While specific data on this compound is limited, its structural relatives have demonstrated significant antitumor activity .

- Enzyme Inhibition : Isocyanates are known to interact with biological macromolecules, potentially inhibiting enzymes involved in critical metabolic pathways. This interaction can lead to therapeutic effects in conditions such as cancer or infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of related indole compounds, which can provide insight into the potential effects of this compound:

The mechanism by which this compound exerts its biological effects likely involves:

- Reactivity with Nucleophiles : The isocyanate group can react with nucleophiles such as amino acids and proteins, potentially altering their function.

- Interaction with Cellular Targets : Similar compounds have been shown to bind to specific receptors or enzymes, leading to changes in cellular signaling pathways.

- Induction of Apoptosis : Compounds exhibiting cytotoxicity may trigger apoptotic pathways in cancer cells, leading to cell death.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications, particularly in the development of novel drugs. The isocyanate functional group allows for versatile chemical reactions, making it a valuable intermediate in drug synthesis.

Anticancer Activity

Research indicates that derivatives of indole, including those containing isocyanate groups, exhibit significant anticancer properties. For instance, studies have shown that certain indole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. A recent study reported that isoindole derivatives demonstrated promising anticancer activity against various human cancer cell lines, with some compounds showing IC50 values as low as 0.0478 μmol/mL against Leishmania tropica, indicating their potential for broader therapeutic applications beyond traditional cancer treatments .

Antimicrobial Properties

Indole derivatives, including those with isocyanate functionalities, have been evaluated for their antimicrobial activities. The incorporation of the isocyanate group enhances the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. For example, compounds derived from 1-ethyl-3-isocyanato-1H-indole have shown comparable inhibition zones to established antibiotics like gentamicin .

Synthetic Applications

The unique reactivity of the isocyanate group allows for its use in various synthetic pathways.

Amidation Reactions

The compound can participate in amidation reactions with amines to form urea derivatives, which are important in pharmaceutical chemistry. Recent studies have optimized conditions for the reaction between indoles and isocyanates using boron-based catalysts, yielding high conversion rates and facilitating the synthesis of biologically active compounds .

Functionalization of Indoles

This compound can be used to functionalize other indoles through C-H activation methods. This approach allows for the selective introduction of various substituents at different positions on the indole ring, enhancing the diversity of potential therapeutic agents .

Material Science Applications

Beyond medicinal chemistry, this compound finds applications in material science.

Polymer Chemistry

The isocyanate group can react with polyols to form polyurethane materials. This property enables the development of new polymers with tailored physical properties for applications in coatings, adhesives, and elastomers.

Sensor Development

Research has indicated that indole derivatives can be utilized in sensor technology due to their luminescent properties when incorporated into polymer matrices. This application could lead to advancements in environmental monitoring and detection systems.

Eigenschaften

IUPAC Name |

1-ethyl-3-isocyanatoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-2-13-7-10(12-8-14)9-5-3-4-6-11(9)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODZVVNTPLQEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.